molecular formula C6H9N3O2 B122355 methyl 1-amino-4-methyl-1H-pyrazole-3-carboxylate CAS No. 150017-48-4

methyl 1-amino-4-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B122355
CAS No.: 150017-48-4
M. Wt: 155.15 g/mol
InChI Key: CFUQCZAZENBFNP-UHFFFAOYSA-N
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Description

Methyl 1-amino-4-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by a five-membered ring structure containing two nitrogen atoms, which contributes to its unique chemical properties and reactivity .

Properties

IUPAC Name

methyl 1-amino-4-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-4-3-9(7)8-5(4)6(10)11-2/h3H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUQCZAZENBFNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-amino-4-methyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-diketones with hydrazine derivatives under acidic or basic conditions. For instance, the condensation of 1,3-diketones with methylhydrazine in ethanol can yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound may involve the use of transition-metal catalysts or photoredox reactions to enhance the efficiency and selectivity of the synthesis. One-pot multicomponent processes are also employed to streamline the production and reduce the number of purification steps .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-amino-4-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 1-amino-4-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-amino-4-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. This interaction is facilitated by the presence of the amino and carboxylate groups, which can participate in proton transfer processes and establish intermolecular interactions .

Comparison with Similar Compounds

  • 1-methyl-1H-pyrazol-4-amine
  • 4-bromo-1-methylpyrazole-3-carboxy acid
  • 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester
  • 2,5-dibromo-3-aminopyridine

Uniqueness: Methyl 1-amino-4-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both amino and carboxylate groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry .

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